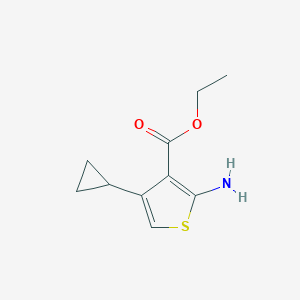

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate

描述

属性

IUPAC Name |

ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-7(6-3-4-6)5-14-9(8)11/h5-6H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDJEFKPUDVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350077 | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120109-75-3 | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl 2-bromo-3-oxobutanoate, followed by cyclization with sulfur to form the thiophene ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Functionalized thiophene derivatives

科学研究应用

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate as an anticancer agent. Research indicates that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the thiophene structure could enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Case Study:

A study published in a peer-reviewed journal reported that a synthesized derivative of this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development .

2. Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes has been investigated, revealing effective inhibition against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make this compound suitable for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films contributes to its potential use in flexible electronic devices.

Case Study:

Research conducted on the integration of thiophene derivatives into organic solar cells demonstrated improved charge transport properties and overall efficiency, making them viable candidates for next-generation solar technologies .

Synthesis and Variations

The synthesis of this compound typically involves variations of the Gewald reaction, which allows for the introduction of various substituents on the thiophene ring. This versatility enables researchers to tailor the compound's properties for specific applications.

作用机制

The mechanism of action of ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate and its analogs:

Key Observations:

- Bulkier groups (e.g., 4-cyclohexylphenyl) significantly increase molecular weight and lipophilicity, impacting solubility and bioavailability . Ester Group Variation: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity and metabolic stability than methyl esters (e.g., discontinued methyl analog) .

生物活性

Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis of this compound

The compound can be synthesized using various methods, including the Gewald synthesis, which involves the reaction of thioketones with α-amino acids or their derivatives. The structure is confirmed through techniques such as FTIR, Mass Spectrometry (MS), and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy.

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- The compound has shown potent antibacterial effects against various pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) as low as 0.81 µM/ml.

- Additionally, it has demonstrated antifungal properties, although specific data on its antifungal activity requires further exploration.

-

Antitumor Activity :

- Research indicates that derivatives of this compound possess antitumor properties, particularly in breast cancer cell lines (MCF-7). Notably, certain derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM, indicating effective cytotoxicity .

- Flow cytometry analysis revealed that these compounds could induce G2/M phase arrest in the cell cycle, leading to apoptosis in cancer cells .

-

Anti-inflammatory Potential :

- This compound is identified as a potential inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in stress signaling pathways and inflammatory responses. This suggests its utility in developing anti-inflammatory therapies.

Table 1: Biological Activity Summary

Case Studies and Experimental Data

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of this compound derivatives on MCF-7 cells, researchers observed significant apoptosis induction at concentrations correlating with the IC50 values mentioned above. The study utilized flow cytometry for cell cycle analysis, demonstrating an increase in G2/M phase arrest, suggesting that the compound effectively disrupts normal cell cycle progression leading to cell death .

Case Study 2: Antimicrobial Testing

A series of derivatives derived from this compound were tested for their antibacterial efficacy against several strains. The results indicated that modifications to the cyclopropyl group significantly influenced antimicrobial potency, with some derivatives achieving MIC values comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-cyclopropylthiophene-3-carboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity.

- Catalyst optimization : Use NaH or NEt₃ to deprotonate intermediates (e.g., ethyl cyanoacetate) and promote cyclization .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to accelerate ring closure while avoiding side reactions.

Adjusting the molar ratio of reactants (e.g., cyclopropyl ketone to ethyl cyanoacetate) and reaction time (typically 6–12 hours) can improve yields up to 70–85% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, NH₂ protons at δ 5.5–6.0 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .

- X-ray crystallography : Resolve solid-state conformation using SHELXL for refinement. For example, hydrogen-bonding networks (N–H···O/S interactions) stabilize C24(12) chain packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on SDS

- PPE : Wear nitrile gloves, goggles, and respiratory protection (N95 mask) to avoid skin/eye contact and inhalation .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion.

- Storage : Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data analysis for derivatives, particularly regarding ring puckering conformations?

- Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify non-planarity. For five-membered thiophene rings:

- Calculate amplitude (q) and phase (φ) parameters using atomic coordinates from X-ray data .

- Compare with SHELX-refined models to identify deviations >0.05 Å in z-displacements. Adjust refinement constraints (e.g., anisotropic displacement parameters) to resolve conflicts between experimental and theoretical puckering .

Q. What computational chemistry approaches model the electronic properties of the cyclopropyl substituent?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to assess steric effects and frontier molecular orbitals (FMOs). The cyclopropyl group’s bent geometry induces angle strain, altering HOMO-LUMO gaps by 0.3–0.5 eV .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

Q. How does the cyclopropyl group influence intermolecular interactions in solid-state structures?

- Methodological Answer : Compare with phenyl/isobutyl analogs:

- Steric effects : The cyclopropyl group’s compact size reduces π-π stacking but enhances C–H···π interactions with adjacent thiophene rings.

- Hydrogen bonding : The NH₂ group forms bifurcated bonds (e.g., N–H···S and N–H···O), creating R3²(6) motifs. Use Mercury software to analyze packing motifs from CIF files .

Q. What experimental strategies validate reaction mechanisms for functionalization at the 5-position of the thiophene ring?

- Methodological Answer :

- Isotopic labeling : Introduce ¹³C at the 5-position to track electrophilic substitution pathways (e.g., bromination) via NMR .

- Kinetic studies : Monitor reaction rates under varying temperatures to distinguish between radical vs. ionic mechanisms .

Q. How to address contradictions between theoretical predictions and experimental hydrogen-bonding observations?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。